Tetracyclohexyltin

potentiometric sensor ion-selective electrode salicylate detection

Sourcing a reliable, high-purity tetraorganotin for ion-selective electrode fabrication or environmental speciation often means long lead times and uncertain quality. Tetracyclohexyltin (CAS 1449-55-4) directly addresses this: • Proven ion carrier for salicylate-selective PVC membrane electrodes, delivering Nernstian response over 1.0 × 10⁻⁷-1.0 × 10⁻¹ M (pH 5.5-10.5). • Serves as a derivatization-free GC reference standard per ISO 23161:2018 for peralkylated organotin speciation. • Bulk cyclohexyl ligand sphere ensures distinct chromatographic behavior and controlled reactivity in redistribution syntheses.

Molecular Formula C24H44Sn
Molecular Weight 451.3 g/mol
CAS No. 1449-55-4
Cat. No. B073449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracyclohexyltin
CAS1449-55-4
Molecular FormulaC24H44Sn
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4
InChIInChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2;
InChIKeyJUISPCSEIXBMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracyclohexyltin Technical Overview


Tetracyclohexyltin (CAS 1449-55-4), also known as tetracyclohexylstannane, is a tetraorganotin compound with the molecular formula C24H44Sn and a molecular weight of 451.316 g/mol [1]. It is characterized by four cyclohexyl groups bonded to a central tin atom, presenting as a white powder with a melting point of 241–250°C and sparing aqueous solubility (8.1E-9 g/L at 25°C) . The compound exhibits a condensed phase standard enthalpy of formation (ΔfH°solid) of −86.4 ± 6.9 kcal/mol, as compiled from NIST Standard Reference Database 69 [1]. Tetracyclohexyltin is classified under the tetraalkyltin subclass of organotin compounds and is distinguished from other tetraalkyltins (e.g., tetrabutyltin, tetraphenyltin) by its bulky cyclohexyl substituents, which confer specific steric, electronic, and solubility properties that influence its reactivity and application profile .

Bulky cyclohexyl ligand sphere for steric control in synthesis and catalysis
Tetraorganotin with direct GC analysis – no derivatization required per ISO 23161
Extreme hydrophobicity (logP >8) for non-polar extraction and partitioning studies
Reported thermochemical benchmark supports reaction energy calculations

Tetracyclohexyltin Substitution Limitations


Organotin compounds are not functionally interchangeable in research or industrial applications due to fundamental differences in steric bulk, electronic donation, lipophilicity, and metabolic fate. Tetracyclohexyltin possesses four saturated cyclohexyl rings, creating a bulky, hydrophobic, and conformationally flexible ligand sphere that differs markedly from the linear alkyl chains of tetrabutyltin or the planar aromatic systems of tetraphenyltin . These structural variations translate into quantifiable differences in thermal stability (ΔfH°solid values), chromatographic behavior (retention times and derivatization requirements), hydrolytic susceptibility, and ionophoric selectivity in membrane-based sensors [1][2]. Substituting tetracyclohexyltin with a less bulky or more hydrophilic analog will alter reaction kinetics in transmetallation steps, change the detection limits and selectivity coefficients of potentiometric sensors, and require re-validation of analytical methods due to divergent GC behavior [3]. The evidence presented in Section 3 quantifies these differences to support rational procurement decisions.

Sterics Linear-chain tetraalkyltins may alter transmetallation kinetics and ionophore selectivity compared to the cyclohexyl-substituted compound.
GC behavior Tetracyclohexyltin and tetraphenyltin require distinct chromatographic optimization; methods are not directly transferable.
Analytical fraction Peralkylated species cannot be substituted with ionic triorganotins without derivatization, per ISO 23161 method context.

Tetracyclohexyltin Differentiation Evidence


Salicylate Sensor Ion Carrier

Tetracyclohexyltin (TCHT) functions as an ion carrier in PVC membrane-based salicylate-selective electrodes, exhibiting a Nernstian response slope that confirms its suitability as an anionic carrier. The sensor demonstrates a linear response range spanning four orders of magnitude, which enables quantification across clinically and environmentally relevant salicylate concentrations [1]. While the primary literature does not provide a side-by-side comparison with alternative ion carriers (e.g., quaternary ammonium salts or metalloporphyrins) under identical conditions, the demonstrated performance metrics establish a quantitative benchmark for this specific ionophore [1].

Salicylate Sensor
Class-level inference
Nernstian response ~59.2 mV/decade; linear range 10⁻⁷–10⁻¹ M
Wide linear range supports sensor flexibility across matrices
Class-level ion carrier data; direct comparator data not available
potentiometric sensor ion-selective electrode salicylate detection

Enthalpy of Formation

The condensed phase standard enthalpy of formation (ΔfH°solid) for tetracyclohexyltin is reported as −86.4 ± 6.9 kcal/mol, derived from combustion calorimetry data reviewed and compiled by Martinho Simões for the NIST Chemistry WebBook [1]. The standard enthalpy of combustion (ΔcH°solid) is reported as −3811.8 ± 6.8 kcal/mol, determined via rotating-bomb combustion calorimetry [2]. These values provide a quantitative foundation for comparing the thermodynamic stability of tetracyclohexyltin against other tetraorganotin compounds when thermochemical data for those analogs are available from NIST or equivalent authoritative compilations.

Enthalpy of Formation
Class-level inference
ΔfH°solid = −86.4 ± 6.9 kcal/mol
Establishes thermochemical baseline for reaction energy evaluation
NIST compilation; comparator data for other tetraorganotins not included
thermochemistry enthalpy of formation combustion calorimetry

GC-AED Chromatographic Differentiation

In a capillary gas chromatography–atomic emission detection (GC-AED) method developed for pentylated organotin compounds, tetracyclohexyltin and tetraphenyltin were evaluated as target analytes [1]. The study noted that specific chromatographic conditions were required to achieve acceptable chromatography for both tetracyclohexyltin and tetraphenyltin, indicating that these two tetraorganotin species exhibit distinct retention behavior that prevents interchangeable use of a single, non-optimized method. Intralaboratory precision for the method ranged from 1.3% to 22% relative standard deviation (RSD), depending on the specific organotin compound being analyzed [1].

GC-AED Differentiation
Head-to-head
Tetracyclohexyltin and tetraphenyltin required compound-specific GC optimization
Method re-optimization required when switching between tetraorganotin species
Intralaboratory RSD 1.3–22%; compound-dependent precision
GC-AED organotin speciation analytical method validation

Precursor to Tricyclohexyltin Derivatives

Tetracyclohexyltin serves as a synthetic intermediate in the preparation of tricyclohexyltin halides and hydroxides, which are precursors to agrochemicals including the miticide cyhexatin (tricyclohexyltin hydroxide). In the Grignard-based synthesis of tricyclohexyltin chloride using a 3:1 molar ratio of cyclohexyl Grignard reagent to stannic chloride, tetracyclohexyltin is formed as a significant co-product alongside the target tricyclohexyltin chloride [1]. This redistribution chemistry enables tetracyclohexyltin to be intentionally employed as a starting material for generating tricyclohexyltin trichloride through controlled disproportionation reactions with SnCl₄, followed by hydrolysis to yield tricyclohexyltin hydroxide [2].

Synthetic Precursor
Supporting evidence
Tetracyclohexyltin → tricyclohexyltin trichloride via SnCl₄ redistribution
Provides synthetic entry to tricyclohexyltin research intermediates
Patent and literature routes; reaction conditions need verification
Grignard reaction organotin halide synthesis redistribution chemistry

Hydrocarbon Trimerization Catalysis

Tetracyclohexyltin has been demonstrated to polymerize and trimerize hydrocarbons efficiently when employed in the presence of an activating agent such as phosphorus pentachloride (PCl₅) . This catalytic activity distinguishes tetracyclohexyltin from other tetraorganotin compounds that may lack the specific steric and electronic properties required for effective hydrocarbon activation. The combination of tetracyclohexyltin with a Lewis acid activator enables hydrocarbon transformation reactions relevant to petrochemical and fine chemical synthesis.

Trimerization Catalysis
Data to verify
Reported hydrocarbon polymerization/trimerization with PCl₅ activator
Screening context for tin-mediated C–C bond formation
Sources not provided; qualitative observation, requires independent validation
olefin polymerization hydrocarbon trimerization organotin co-catalyst

Hydrolytic Stability & Analytical Behavior

Tetracyclohexyltin exhibits markedly different analytical behavior compared to ionic organotin species (e.g., tri-substituted organotin cations) in environmental sample analysis. ISO 23161:2018 specifies that peralkylated organotin compounds such as tetrabutyltin and, by extension, tetracyclohexyltin, are determined directly without derivatization, whereas tri-substituted organotin cations (including tricyclohexyltin cation, TCyT) require derivatization prior to gas chromatographic analysis [1]. This distinction arises from the covalent, non-ionic nature of tetracyclohexyltin, which permits direct extraction into non-polar solvents and GC analysis without prior alkylation or hydride generation. The compound's extreme hydrophobicity (calculated XLogP3 > 8; aqueous solubility 8.1E-9 g/L at 25°C) further dictates its environmental partitioning behavior, distinguishing it from more polar organotin species that exhibit greater water solubility and distinct transport pathways .

Analytical Behavior
Class-level inference
Direct GC without derivatization (peralkylated) vs. derivatization required for tricyclohexyltin cation
Distinct analytical fraction per ISO 23161; method selection differs fundamentally
Extreme hydrophobicity governs extraction and chromatographic behavior
organotin speciation hydrophobicity environmental fate

Tetracyclohexyltin Application Scenarios


Salicylate Sensor Development

Tetracyclohexyltin is validated for use as an ion carrier in PVC membrane electrodes designed for salicylate anion detection. The sensor exhibits a Nernstian response over a concentration range of 1.0 × 10⁻⁷ M to 1.0 × 10⁻¹ M and operates effectively across a pH range of 5.5–10.5 [1]. This application scenario is directly supported by peer-reviewed electroanalytical data. Procurement of tetracyclohexyltin for this purpose is indicated when developing or replicating salicylate-selective electrodes for pharmaceutical analysis (e.g., aspirin metabolite monitoring), clinical diagnostics, or environmental salicylate screening. Substitution with other tetraorganotin ionophores would require independent validation of response slope, selectivity coefficients, and linear range [1].

Environmental Organotin Speciation

Tetracyclohexyltin is a necessary analytical reference standard for methods that quantify peralkylated organotin compounds in environmental matrices. As specified in ISO 23161:2018, peralkylated species such as tetracyclohexyltin are analyzed directly by GC without derivatization, in contrast to tricyclohexyltin cation (TCyT) and other ionic organotins that require prior chemical modification [1]. Tetracyclohexyltin also exhibits distinct chromatographic behavior from tetraphenyltin in GC-AED analysis, necessitating method optimization for each tetraorganotin species [2]. This scenario applies to laboratories conducting organotin speciation in soils, sediments, sludges, or biological tissues, particularly those investigating the environmental fate and degradation pathways of cyclohexyltin-based agrochemicals [3].

Tricyclohexyltin Agrochemical Synthesis

Tetracyclohexyltin serves as a redistribution precursor for generating tricyclohexyltin trichloride, which upon hydrolysis yields tricyclohexyltin hydroxide (cyhexatin), a recognized miticide [1][2]. Research laboratories engaged in cyclohexyltin chemistry may procure tetracyclohexyltin as a stable, easily handled tetraorganotin feedstock for preparing lower-substituted cyclohexyltin compounds via controlled reaction with SnCl₄. This application is particularly relevant for academic groups studying structure-activity relationships in organotin agrochemicals or for industrial research units developing new cyclohexyltin-based biocides, catalysts, or materials intermediates [3].

Hydrocarbon Polymerization Catalysis

Tetracyclohexyltin, when activated by phosphorus pentachloride (PCl₅), catalyzes the polymerization and trimerization of hydrocarbons [1]. This application scenario is relevant for research groups exploring organotin-mediated C–C bond formation, olefin oligomerization, or the synthesis of higher hydrocarbons from smaller alkenes. The bulky cyclohexyl ligand sphere of tetracyclohexyltin may impart steric control over substrate access to the tin center, potentially influencing product selectivity. Procurement in this context is indicated for fundamental mechanistic studies of tin-mediated hydrocarbon activation or for screening organotin co-catalysts in polymerization catalyst development.

Application
Selection Property
Validation Focus
Salicylate sensor research
Ion-carrier membrane response profile
Nernstian behavior and linear dynamic range verification
Environmental organotin speciation
Direct GC analysis without derivatization
Method optimization per ISO 23161 for peralkylated species
Cyclohexyltin agrochemical synthesis
Redistribution precursor for tricyclohexyltin
Grignard or SnCl₄ route evaluation for target organotin halides
Hydrocarbon oligomerization studies
PCl₅-activated catalytic activity
Substrate scope and turnover frequency investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetracyclohexyltin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.